
2-Methyl-2-(4-pentenyl)thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(4-pentenyl)thiazolidine is a heterocyclic organic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-2-(4-pentenyl)thiazolidine can be synthesized through the reaction of 1,2-aminothiols with aldehydes. This reaction is known for its fast kinetics and stability under physiological conditions . The reaction typically involves mixing L-cysteine with a molar excess of propionaldehyde in a deuterated phosphate buffer .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pH adjustments to ensure the stability of the product.
化学反応の分析
Types of Reactions
2-Methyl-2-(4-pentenyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring.
科学的研究の応用
2-Methyl-2-(4-pentenyl)thiazolidine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methyl-2-(4-pentenyl)thiazolidine involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
2-Methylthiazolidine: Similar in structure but lacks the pentenyl group.
Thiazolidine-2,4-dione: Contains a dione functional group, making it more reactive in certain chemical reactions.
Thiazole: A related heterocyclic compound with a different ring structure.
Uniqueness
2-Methyl-2-(4-pentenyl)thiazolidine is unique due to the presence of the pentenyl group, which imparts additional reactivity and potential for functionalization. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
75606-55-2 |
|---|---|
分子式 |
C9H17NS |
分子量 |
171.31 g/mol |
IUPAC名 |
2-methyl-2-pent-4-enyl-1,3-thiazolidine |
InChI |
InChI=1S/C9H17NS/c1-3-4-5-6-9(2)10-7-8-11-9/h3,10H,1,4-8H2,2H3 |
InChIキー |
YLHRPVQUUVBFOW-UHFFFAOYSA-N |
正規SMILES |
CC1(NCCS1)CCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


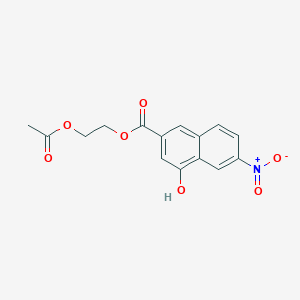
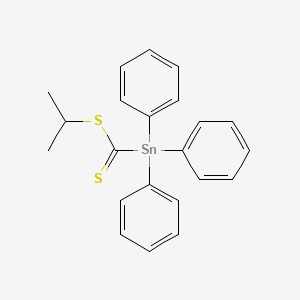
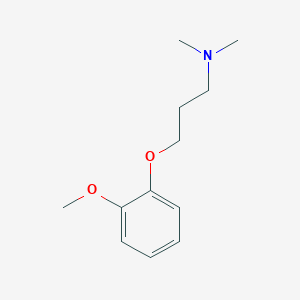

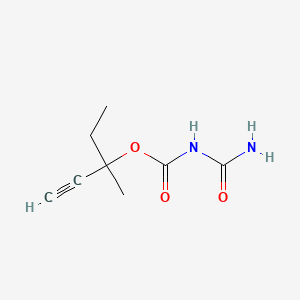
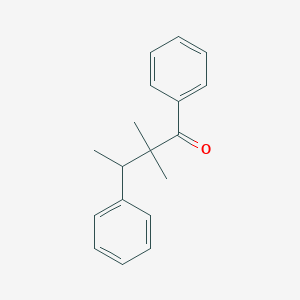
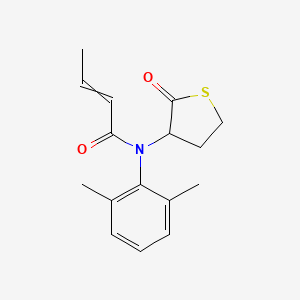
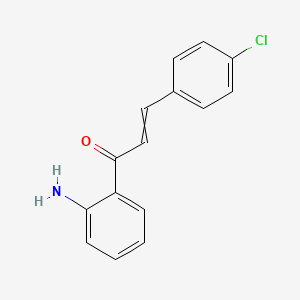
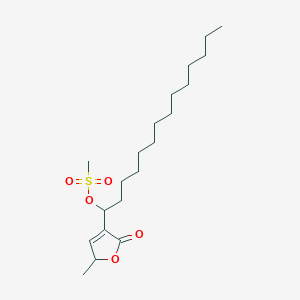
![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)
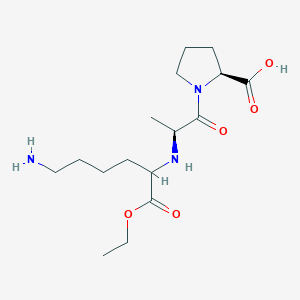
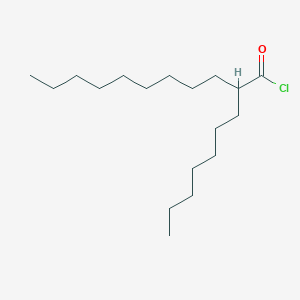
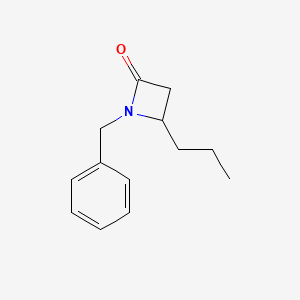
![4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline](/img/structure/B14445587.png)
